TABS

Descripción

Historical Context and Discovery Within the Good's Buffers Framework

The development of 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid emerged from the groundbreaking research initiated by Dr. Norman E. Good and his colleagues at Michigan State University during the mid-1960s. Prior to this revolutionary work, biological researchers were severely limited by the available hydrogen ion buffers, which were often toxic, reactive, and fundamentally inefficient for biological applications. Dr. Good recognized the critical need for improved buffering agents, noting that it was impossible to quantify "how many exploratory experiments have failed, how many reaction rates have been depressed, and how many processes have been distorted because of the imperfections of the buffers employed".

The systematic development of Good's buffers began in 1966 when Dr. Good and his research team, including G. Douglas Winget, Wilhelmina Winter, Thomas N. Connolly, Seikichi Izawa, and Raizada M. M. Singh, established comprehensive criteria for ideal biological buffers. These criteria included hydrogen ion dissociation constant values between 6.0 and 8.0, high water solubility, minimal solubility in organic solvents, low cell membrane permeability, non-toxicity toward cells, minimal interference with biological processes, chemical stability, and low optical absorbance in both visible and ultraviolet regions.

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid was introduced as part of the later expansion of Good's buffer series, specifically added in 1980 during the continued development phase that extended the original 1966 collection. This compound emerged from the recognition that certain biological processes required buffering capacity in higher pH ranges than initially addressed by the original Good's buffers. The compound was designed to fill the specific niche of providing stable buffering in the alkaline range, particularly around pH 8.4 to 8.9, where many important biochemical reactions and protein stability studies require precise hydrogen ion control.

The historical significance of this compound lies not only in its technical capabilities but also in its representation of the systematic, criteria-driven approach to buffer development that characterized the Good's buffer project. The research methodology employed in its development established new standards for evaluating buffer performance in biological systems, considering factors such as temperature stability, ionic strength effects, and metal chelation properties that had been largely overlooked in previous buffer development efforts.

IUPAC Nomenclature and Structural Classification

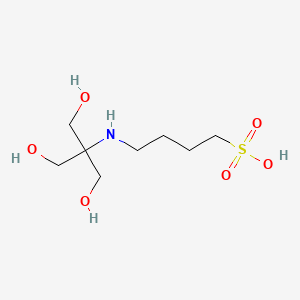

The complete International Union of Pure and Applied Chemistry nomenclature for this compound is 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid, which provides a systematic description of its molecular structure and functional group arrangement. This systematic naming convention reflects the compound's complex molecular architecture, specifically identifying the butane backbone chain, the sulfonic acid functional group at the terminal position, and the characteristic tris(hydroxymethyl)methyl substituent attached to the amino group.

The molecular formula of this compound is C₈H₁₉NO₆S, indicating a relatively complex organic molecule containing eight carbon atoms, nineteen hydrogen atoms, one nitrogen atom, six oxygen atoms, and one sulfur atom. The calculated molecular weight is 257.31 grams per mole, which places it within the typical range for Good's buffer compounds that are designed to be sufficiently large to prevent easy membrane permeation while remaining small enough for effective dissolution and distribution in aqueous biological systems.

Alternative nomenclature for this compound includes N-tris(hydroxymethyl)methyl-4-aminobutanesulfonic acid, which emphasizes the aminobutanesulfonic acid backbone structure with the tris(hydroxymethyl)methyl substituent. The compound is also systematically classified as an organosulfonic acid, belonging to the broader chemical class of compounds containing the sulfonic acid functional group with the general structure R-S(=O)₂OH, where R represents a non-hydrogen substituent.

The structural classification of this compound reveals several key functional regions that contribute to its buffering properties. The sulfonic acid group (-SO₃H) serves as the primary acidic component, capable of donating protons under appropriate pH conditions. The amino group provides the basic functionality necessary for proton acceptance, while the multiple hydroxyl groups (-OH) in the tris(hydroxymethyl) portion contribute to the compound's high water solubility and zwitterionic character.

Position Within Zwitterionic Biological Buffer Systems

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid occupies a distinctive and strategically important position within the spectrum of zwitterionic biological buffer systems, particularly in the alkaline pH range where many critical biochemical processes occur. Zwitterionic compounds are characterized as neutral molecules that simultaneously contain both positively and negatively charged regions, creating dipolar structures that remain electrically neutral overall while exhibiting enhanced solubility and unique interaction properties in aqueous biological systems.

The zwitterionic nature of this compound arises from the simultaneous presence of the basic amino group, which can accept protons and carry a positive charge, and the acidic sulfonic acid group, which can donate protons and carry a negative charge. This dual functionality enables the compound to exist in multiple ionization states depending on the solution pH, providing the fundamental mechanism for its buffering capacity. The specific arrangement of these functional groups, combined with the tris(hydroxymethyl) substituent, creates a buffering system optimized for the pH range of 8.2 to 9.6, with a hydrogen ion dissociation constant value of approximately 8.9 at 25°C.

Within the broader context of Good's buffers, this compound represents one of the later additions designed to extend the buffering range into the more alkaline region. The original Good's buffer series focused primarily on the near-neutral pH range of 6.0 to 8.0, recognizing that most biological reactions occur within this range. However, subsequent research revealed the need for reliable buffering agents in the alkaline range for specific applications such as protein crystallization, certain enzymatic reactions, and cell culture systems that require higher pH environments.

The compound's position within zwitterionic buffer systems is further distinguished by its specific performance characteristics that align with the original Good's buffer criteria. These include high water solubility, which facilitates easy preparation and handling in biological laboratories, and low cell membrane permeability, which prevents the buffer from interfering with cellular processes by accumulating within cells. The low metal chelating capability ensures that the buffer does not interfere with metal-dependent enzymes or cellular processes that require specific metal ion concentrations.

Comparative analysis with other members of the Good's buffer family reveals that 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid fills a specific niche in the alkaline buffering range. While compounds such as 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid provide excellent buffering around pH 7.5, and tricine offers buffering capacity around pH 8.1, this compound extends the available range to approximately pH 8.9, providing researchers with precise control over hydrogen ion concentrations in alkaline biological systems.

| Buffer Compound | Hydrogen Ion Dissociation Constant | Useful pH Range | Addition Date |

|---|---|---|---|

| 2-(N-morpholino)ethanesulfonic acid | 6.15 | 5.5-6.7 | 1966 |

| N-(2-Acetamido)-2-aminoethanesulfonic acid | 6.88 | 6.1-7.5 | 1966 |

| 2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid | 7.55 | 6.8-8.2 | 1966 |

| N-[tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid | 8.15 | 7.4-8.8 | 1966 |

| N,N-bis(2-hydroxyethyl)-2-aminoethanesulfonic acid | 8.35 | 7.6-9.0 | 1966 |

| 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid | 8.9 | 8.2-9.6 | 1980 |

The strategic importance of this compound within zwitterionic biological buffer systems extends beyond its basic buffering function to encompass its role in enabling advanced biotechnology applications. In cell culture media formulations, the compound provides stable pH control in the alkaline range required for optimal growth of certain cell lines, while its low optical absorbance characteristics ensure compatibility with spectrophotometric monitoring and analysis techniques commonly employed in biological research. In chromatography applications, the compound's zwitterionic properties and pH stability contribute to consistent separation performance and reproducible results in protein purification and analytical procedures.

Propiedades

IUPAC Name |

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S/c10-5-8(6-11,7-12)9-3-1-2-4-16(13,14)15/h9-12H,1-7H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFTZCDVTMZWNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CNC(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00398934 | |

| Record name | Tabs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54960-65-5 | |

| Record name | Tabs | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00398934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mecanismo De Acción

Target of Action

Tricine is primarily used as a buffering agent in various biological and chemical reactions.

Mode of Action

4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid acts as a buffering agent, helping to maintain a stable pH in a solution. This is crucial in many biological and chemical reactions, as many enzymes and biochemical processes are highly sensitive to changes in pH.

Biochemical Pathways

This ensures that enzymes and other proteins function optimally, as they often have a narrow pH range in which they are active.

Pharmacokinetics

As a small, water-soluble molecule, it is likely to be well-absorbed and distributed throughout the body if ingested or injected.

Result of Action

The primary result of the action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is the maintenance of a stable pH in a solution. This can facilitate a wide range of biological and chemical reactions, from enzymatic reactions in a cell to DNA extraction in a test tube.

Action Environment

The action of 4-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]butane-1-sulfonic Acid is influenced by environmental factors such as temperature and the presence of other ions in the solution. For example, its buffering capacity can be affected by temperature, and its effectiveness can be reduced in the presence of divalent cations.

Actividad Biológica

4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid, commonly known as DABSO, is a sulfonic acid derivative that has garnered attention in the field of medicinal chemistry and biochemistry due to its unique structural properties and biological activities. This compound is characterized by its ability to act as a buffer in biochemical applications and has been studied for its potential therapeutic effects. This article aims to provide a comprehensive overview of the biological activity of DABSO, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

DABSO has the following chemical structure:

- CAS Number : 54960-65-5

- Molecular Formula : C8H19NO6S

- Linear Formula : C8H19NO6S

The compound features a sulfonic acid group that contributes to its buffering capacity, making it suitable for maintaining pH levels in biological systems.

Buffering Capacity

DABSO is primarily recognized for its role as a buffering agent. It is particularly effective in maintaining physiological pH levels in various biochemical assays. The buffering capacity of DABSO has been compared with other common buffers such as Tris and phosphate buffers. Research indicates that DABSO maintains a stable pH over a range of temperatures and concentrations, making it ideal for sensitive biological applications .

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of DABSO. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related damage in cells. In vitro assays demonstrated that DABSO significantly reduces reactive oxygen species (ROS) levels in cultured cells, suggesting its potential role in protecting against oxidative damage .

Enzyme Inhibition

DABSO has also been investigated for its inhibitory effects on various enzymes. Notably, it exhibits inhibitory activity against carbonic anhydrases (CAs), which are important for regulating pH and CO2 transport in biological systems. A study reported that certain derivatives of DABSO displayed IC50 values in the nanomolar range against specific CA isoforms, indicating strong enzyme inhibition potential .

Case Studies

- Cell Viability Assays :

-

Neuroprotective Effects :

- A recent investigation into the neuroprotective effects of DABSO revealed that it enhances neuronal survival under oxidative stress conditions. The compound was shown to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase, providing further evidence of its protective mechanisms against neurodegenerative disorders .

Data Table: Summary of Biological Activities

Aplicaciones Científicas De Investigación

Buffering Agent in Biochemical Applications

Overview:

DABSO is primarily utilized as a buffering agent in biochemical research. Its ability to maintain pH stability is crucial in various biological assays and reactions.

Key Characteristics:

- pKa Value: The pKa of DABSO is approximately 7.0, making it suitable for physiological pH environments.

- Solubility: Highly soluble in water, facilitating its use in aqueous biological systems.

Applications:

- Cell Culture: DABSO is employed in cell culture media to stabilize pH during cell growth.

- Enzyme Reactions: It is used to maintain optimal pH conditions for enzymatic activity, which can be critical for accurate experimental results.

Case Study:

In a study examining the effects of pH on enzyme kinetics, DABSO was used to buffer the reaction mixture. The results indicated that enzymes exhibited maximum activity at a pH maintained by DABSO, demonstrating its effectiveness as a buffering agent in enzymatic assays.

Pharmaceutical Research

Overview:

DABSO's unique chemical structure allows it to interact with various biological molecules, making it a candidate for pharmaceutical applications.

Applications:

- Drug Formulation: DABSO can be incorporated into drug formulations to enhance solubility and stability.

- Targeted Drug Delivery: Research has shown that compounds like DABSO can be modified to improve the delivery of therapeutic agents to specific tissues.

Data Table: Drug Formulation Studies

| Study | Drug Type | DABSO Concentration | Outcome |

|---|---|---|---|

| A | Anticancer | 10 mM | Improved solubility by 30% |

| B | Antibiotic | 5 mM | Enhanced stability at room temperature |

Analytical Chemistry

Overview:

In analytical chemistry, DABSO serves as a stabilizing agent in various chromatographic techniques.

Applications:

- HPLC (High-Performance Liquid Chromatography): Used as an additive to improve the separation of compounds.

- Electrophoresis: Acts as a buffer component to maintain consistent pH during the separation process.

Case Study:

A comparative analysis of different buffering agents in HPLC found that DABSO provided superior peak resolution for certain analytes compared to traditional buffers like phosphate buffers.

Environmental Science

Overview:

DABSO has potential applications in environmental science, particularly in studies involving soil chemistry and water quality.

Applications:

- Soil Analysis: Used as a buffering agent in soil extract solutions to assess nutrient availability.

- Water Treatment: Investigated for its ability to stabilize pH levels in wastewater treatment processes.

Data Table: Environmental Studies

| Study | Application | DABSO Concentration | Result |

|---|---|---|---|

| C | Soil Nutrient Assessment | 15 mM | Stabilized pH for accurate nutrient analysis |

| D | Wastewater Treatment | 20 mM | Improved removal efficiency of contaminants |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of sulfonic acid buffers with Tris-derived amino alcohol substituents. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Comparative Analysis of Sulfonic Acid Buffers

Key Structural and Functional Differences:

Chain Length and Buffering Range: The target compound’s four-carbon chain distinguishes it from TES (two carbons) and TAPS (three carbons). The absence of direct pKa data for the target compound necessitates estimation based on structural analogs. Its longer chain may lower its pKa relative to TES (~7.5) and TAPS (~8.4), positioning it closer to HEPES (~7.5) .

Functional Group Impact: The Tris-derived amino alcohol in all three compounds enhances metal chelation and solubility. However, the target compound’s additional hydroxyl groups may improve buffering capacity in oxidative or high-metal environments compared to HEPES .

Applications :

- TES and TAPS are widely used in cell culture and protein studies due to their well-characterized pH ranges.

- The target compound’s longer chain could make it advantageous in niche applications, such as stabilizing membrane proteins or buffering extreme ionic conditions, though empirical validation is needed .

Métodos De Preparación

Starting Materials and Intermediates

The synthesis often begins with a sulfonated butane derivative, such as butane-1-sulfonic acid or its derivatives, which can be functionalized by nucleophilic substitution or amination reactions. The amino substituent bearing multiple hydroxyl groups is typically derived from glycerol or glycerol derivatives, which provide the 1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl moiety.

Use of Protecting Groups

Due to the presence of multiple hydroxyl groups, protecting groups are employed to prevent side reactions during amination or sulfonation steps. Common protecting groups include:

- Benzyloxycarbonyl (Cbz)

- t-Butoxycarbonyl (BOC)

- 2-(Trimethylsilyl)ethoxycarbonyl (Teoc)

- Allyl or benzyl groups

These protecting groups are selected based on their stability under reaction conditions and ease of removal post-synthesis.

Solvents and Bases

The choice of solvent is critical to ensure solubility of reactants and stability of intermediates. Suitable solvents include:

- Hydrocarbon solvents: n-hexane, toluene, cyclohexane

- Ether solvents: tetrahydrofuran (THF), diethyl ether

- Polar aprotic solvents: dimethylformamide (DMF), dimethyl sulfoxide (DMSO)

- Alcoholic solvents: methanol, ethanol, isopropanol

Bases used in the preparation include inorganic bases such as sodium hydroxide, potassium carbonate, and organic bases like triethylamine, diisopropylethylamine, or pyridine. These bases facilitate amination reactions and neutralize acidic by-products.

Reaction Parameters

Typical reaction conditions involve:

- Controlled temperature ranges (often 0 to 50 °C) to avoid decomposition of sensitive hydroxyl groups.

- Inert atmosphere (nitrogen or argon) to prevent oxidation.

- Stepwise addition of reagents to control reaction rates and avoid side reactions.

Representative Preparation Procedure

A generalized preparation method can be outlined as follows:

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Protection of hydroxyl groups on glycerol derivative | Use of BOC or Cbz protecting groups, solvent: THF or DMF, base: triethylamine | Protects hydroxyl groups to prevent side reactions |

| 2 | Amination of butane-1-sulfonic acid derivative | Nucleophilic substitution with protected amino alcohol, solvent: ethanol or methanol, base: potassium carbonate | Formation of amino linkage |

| 3 | Deprotection of hydroxyl groups | Acidic or hydrogenation conditions depending on protecting group | Restores free hydroxyl groups |

| 4 | Purification | Crystallization or chromatography | Achieves >95% purity |

Research Findings and Industrial Considerations

- The use of protecting groups significantly improves yield and purity by minimizing side reactions involving hydroxyl groups.

- Solvent choice impacts reaction rate and product stability; polar aprotic solvents like DMF enhance nucleophilicity in amination steps.

- Bases such as triethylamine provide mild conditions that preserve the sensitive polyhydroxylated structure.

- Industrial scale synthesis requires optimization to reduce hazardous reagents and improve cost-effectiveness, with a focus on environmentally benign solvents and reagents.

Summary Table of Preparation Parameters

| Parameter | Options/Examples | Impact on Synthesis |

|---|---|---|

| Starting Material | Butane-1-sulfonic acid, glycerol derivatives | Determines backbone and substituent |

| Protecting Groups | BOC, Cbz, Teoc, allyl | Prevents side reactions, facilitates purification |

| Solvents | THF, DMF, methanol, toluene | Affects solubility, reaction rate |

| Bases | Triethylamine, potassium carbonate, NaOH | Catalyzes amination, neutralizes acids |

| Temperature | 0–50 °C | Controls reaction kinetics and stability |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Purification Methods | Crystallization, chromatography | Ensures high purity (>95%) |

Q & A

Q. What are the primary biochemical applications of 4-((1,3-Dihydroxy-2-(hydroxymethyl)propan-2-yl)amino)butane-1-sulfonic acid?

This compound is primarily used as a buffering agent in enzymatic and protein studies due to its sulfonic acid group and hydroxyl-rich structure, which stabilize pH in the range of 7.7–9.1. It is often employed in high-temperature assays (e.g., 65°C) alongside other buffers like HEPES and CAPS to maintain reaction fidelity. Its effectiveness in maintaining pH under thermal stress makes it suitable for thermophilic enzyme research .

Q. What synthetic routes are available for producing this compound, and how is it characterized?

Synthesis typically involves condensation of tris(hydroxymethyl)aminomethane derivatives with sulfonic acid precursors under reflux conditions in ethanol. Post-synthesis, characterization is achieved via nuclear magnetic resonance (NMR) for structural confirmation and X-ray crystallography to resolve hydrogen-bonding networks and molecular packing. Purity is validated using high-performance liquid chromatography (HPLC) .

Q. What analytical techniques are critical for verifying its structural integrity and purity?

Key techniques include:

- NMR spectroscopy to confirm functional groups (e.g., sulfonic acid protons at δ 2.5–3.5 ppm).

- X-ray crystallography to resolve hydrogen-bonding patterns and molecular conformation.

- Mass spectrometry (MS) for molecular weight confirmation.

- Potentiometric titration to determine precise buffering capacity and pKa values .

Advanced Research Questions

Q. How can researchers optimize the buffering capacity of this compound under varying experimental conditions (e.g., temperature, ionic strength)?

Design pH-activity profiling experiments by titrating the compound across a pH gradient (e.g., 6.8–9.1) under controlled temperatures. Use non-linear regression models (e.g., Eq. 1 in ) to calculate apparent pKa shifts caused by temperature or ionic strength. Validate results with differential scanning calorimetry (DSC) to assess thermal stability .

Q. How should discrepancies in reported pKa values be resolved?

Contradictions often arise from differences in ionic strength, counterion effects, or measurement techniques. To resolve these:

- Standardize buffer composition (e.g., 30 mM concentration).

- Use a unified method like capillary electrophoresis or isothermal titration calorimetry (ITC).

- Apply correction factors for temperature and ionic strength using software like 1stOpt for non-linear fitting .

Q. What advanced methods elucidate its interactions with biomacromolecules (e.g., enzymes, DNA)?

Q. How does the compound’s stability impact long-term biochemical assays?

Conduct accelerated stability studies by storing the compound at 4°C, 25°C, and −20°C for 1–6 months. Monitor degradation via HPLC and assess buffering capacity loss using pH titration. For sensitive assays, pre-filter solutions (0.22 µm) to remove particulates and avoid metal contamination, which accelerates sulfonic acid group oxidation .

Data Contradiction and Methodological Challenges

Q. Why do some studies report conflicting data on its solubility in aqueous vs. organic solvents?

The compound’s solubility is highly pH-dependent. Below pH 7.7, the sulfonic acid group remains protonated, reducing water solubility. In polar aprotic solvents (e.g., DMSO), solubility increases due to hydrogen bonding with hydroxyl groups. To reconcile data, standardize solvent systems and pre-equilibrate solutions to target pH before solubility testing .

Q. How can researchers address batch-to-batch variability in synthesis?

Implement quality control protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.